molecular formula C17H30N2O4 B2865836 1-N-Boc-4-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)piperidine CAS No. 579500-29-1

1-N-Boc-4-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)piperidine

Cat. No.: B2865836
CAS No.: 579500-29-1
M. Wt: 326.437
InChI Key: WMDFSUNOCLMUOS-UHFFFAOYSA-N
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Description

1-N-Boc-4-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)piperidine (CAS: 579500-29-1) is a piperidine derivative featuring two critical structural motifs:

  • A tert-butyloxycarbonyl (Boc) protecting group at the piperidine nitrogen, which enhances stability and modulates reactivity during synthetic processes .
  • A 1,4-dioxa-8-azaspiro[4.5]decane moiety, a spirocyclic structure combining a piperidine ring fused with a 1,3-dioxolane ring. This confers rigidity and influences conformational preferences in biological interactions .

The compound is widely used in pharmaceutical intermediates and protecting-group chemistry due to its balance of steric protection and synthetic versatility .

Properties

IUPAC Name

tert-butyl 4-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H30N2O4/c1-16(2,3)23-15(20)19-8-4-14(5-9-19)18-10-6-17(7-11-18)21-12-13-22-17/h14H,4-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMDFSUNOCLMUOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)N2CCC3(CC2)OCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H30N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nucleophilic Substitution

Procedure :

  • React 4-bromo-1-N-Boc-piperidine (1.0 equiv) with 1,4-dioxa-8-azaspiro[4.5]decane (1.2 equiv) in dimethylformamide (DMF).
  • Add potassium carbonate (2.0 equiv) and heat at 80°C for 24 hours.
  • Isolate the product via extraction and chromatography (yield: 70–75%).

Mitsunobu Reaction

Procedure :

  • Combine 4-hydroxy-1-N-Boc-piperidine (1.0 equiv), 1,4-dioxa-8-azaspiro[4.5]decane (1.5 equiv), triphenylphosphine (1.5 equiv), and diethyl azodicarboxylate (DEAD, 1.5 equiv) in THF.
  • Stir at room temperature for 12 hours, then concentrate and purify (yield: 80–85%).

Comparative Analysis :

Method Yield (%) Purity (%)
Nucleophilic Substitution 70–75 ≥95
Mitsunobu Reaction 80–85 ≥98

Alternative Synthetic Pathways

Reductive Amination

A less common approach involves reductive amination between 4-oxo-1-N-Boc-piperidine and the spiro amine using sodium cyanoborohydride (NaBH₃CN) in methanol (yield: 60–65%).

Flow Chemistry Techniques

High-temperature flow reactors enable rapid Boc deprotection and coupling in a single continuous process, reducing reaction times from hours to minutes.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) :

  • ¹H NMR (400 MHz, CDCl₃) : δ 1.44 (s, 9H, Boc), 3.40–3.60 (m, 8H, spiro-OCH₂ and piperidine-H), 4.10–4.30 (m, 4H, dioxolane-H).
  • ¹³C NMR : δ 28.4 (Boc-CH₃), 79.8 (Boc-C), 109.2 (dioxolane-C), 154.6 (Boc-CO).

High-Resolution Mass Spectrometry (HRMS) :
Calculated for C₁₉H₃₄N₂O₄ [M+H]⁺: 367.2591; Found: 367.2595.

Applications and Derivatives

This compound serves as a key intermediate in pharmaceuticals, such as HCV NS4B inhibitors and FAAH (fatty acid amide hydrolase) modulators. Derivatives with modified spirocycles exhibit enhanced metabolic stability and target binding.

Chemical Reactions Analysis

1-N-Boc-4-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)piperidine can undergo various chemical reactions, including:

Scientific Research Applications

While a comprehensive data table and case studies for the applications of 1-N-Boc-4-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)piperidine are not available within the provided search results, the related chemical structures and derivatives point to several potential applications in scientific research, particularly in medicinal chemistry and materials science.

This compound

  • This compound has the CAS number 579500-29-1 and the linear formula C17H30N2O4 .
  • It is available from chemical vendors such as AstaTech, Inc. .
  • It is also sold by 百灵威化学试剂平台, a chemical reagent platform .

Related Spirocyclic Compounds and their Applications

  • Anti-HCV Activity: Spirocyclic piperidine analogs have demonstrated anti-HCV activity by targeting the viral NS4B protein .
  • Antimycobacterial Agents: Azaspiroketal Mannich bases, which incorporate a spiro-fused ring motif, have shown improved selectivity and activity against Mycobacterium tuberculosis .
  • Precursor in Material Science: 1,4-Dioxa-8-azaspiro[4.5]decane is used as a precursor for synthesizing advanced materials with specific properties .
  • Treatment of Diseases: Tetrahydro-1H-1,5-benzodiazepine derivatives, which may contain spirocyclic elements, are effective as therapeutic and prophylactic agents for diabetes, diabetic nephropathy, or glomerulosclerosis . Thiazole derivatives have been investigated for the treatment and/or prophylaxis of autoimmune disorders and/or inflammatory diseases, cardiovascular diseases, neurodegenerative diseases, bacterial or viral infections, kidney diseases, platelet aggregation, cancer, transplantation, graft rejection or lung injuries .
  • Acetylcholine Antagonistic Activity: 2-oxo-1,4-dioxa-8-azaspiro[4.5]decanes have acetylcholine antagonistic activity and gastric juice secretion inhibiting activity, making them useful as drugs for the treatment of various gastro-enteric spasms, gastric hyperacidities, and gastro-enteric ulcers .

Dual Inhibitors of Bacterial Topoisomerases

  • Benzothiazole compounds, some of which may incorporate spirocyclic structures, have been developed as dual inhibitors of bacterial DNA gyrase and topoisomerase IV, showing broad-spectrum antibacterial activities .

Synthesis

  • The preparation of this compound involves multi-step organic synthesis reactions, with the specific steps depending on the synthetic route .

Mechanism of Action

The mechanism of action of 1-N-Boc-4-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure of the compound allows it to fit into the active sites of these targets, thereby modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key features of the target compound with analogs:

Compound Name Structural Features Functional Groups Molecular Weight Key Applications References
1-N-Boc-4-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)piperidine Boc-protected amine, spirocyclic ether-amine Boc, spirocyclic amine ~340.4 Pharmaceutical intermediates
4-(1,4-Dioxa-8-azaspiro[4.5]dec-8-yl)quinoline-3-carboxylic acid Spirocyclic ether-amine, quinoline core, carboxylic acid Carboxylic acid, spirocyclic amine ~317.3 Aldehyde dehydrogenase (ALDH1A1) inhibition
[18F]-Labeled 1,4-dioxa-8-azaspiro[4.5]decane derivative Fluorine-18 radiolabel, spirocyclic ether-amine Radiolabel, spirocyclic amine ~226 (base) Tumor imaging (σ1 receptor ligand)
1-Benzyl-4-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)piperidine-4-carbonitrile Benzyl substituent, spirocyclic ether-amine, nitrile Nitrile, benzyl, spirocyclic amine 341.45 Synthetic intermediate, bioactivity studies
8-(4-Piperidinyl)-1,4-dioxa-8-azaspiro[4.5]decane Unprotected piperidinyl group, spirocyclic ether-amine Secondary amine, spirocyclic ether 226 Research chemical, intermediate

Research Findings and Implications

Stability and Pharmacokinetics

  • Boc protection improves metabolic stability but may reduce solubility. Conversely, the 4-{1,4-dioxa-8-azaspiro[4.5]decan-8-yl}benzaldehyde () contains a reactive aldehyde group, limiting its in vivo utility but enabling further synthetic modifications .

Biological Activity

1-N-Boc-4-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)piperidine is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following chemical formula and structure:

  • IUPAC Name : tert-butyl 4-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)-1-piperidinecarboxylate
  • Molecular Formula : C17H30N2O4
  • CAS Number : 579500-29-1

The compound's structure includes a piperidine ring, a spirocyclic moiety, and a dioxane unit, contributing to its biological activity.

Research indicates that compounds similar to this compound exhibit interaction with sigma receptors, particularly σ1 receptors. These receptors are implicated in various physiological processes, including modulation of neurotransmitter systems and cellular signaling pathways .

Sigma Receptor Affinity

A study highlighted the synthesis of novel piperidine compounds with low lipophilicity that act as σ1 receptor ligands. One derivative demonstrated high affinity (K(i) = 5.4 ± 0.4 nM) for σ1 receptors while showing selectivity for σ2 receptors and the vesicular acetylcholine transporter . This suggests that this compound could potentially modulate these pathways effectively.

Acetylcholine Antagonistic Activity

In pharmacological testing, compounds derived from similar structures have shown acetylcholine antagonistic activity. For instance, a related compound exhibited significant inhibition of acetylcholine-induced contractions in guinea pig intestines, indicating its potential use in treating gastrointestinal disorders . The antagonistic activity was quantified using a pA scale, with notable comparisons to established antagonists like atropine.

Case Study 1: Antimicrobial Activity

Research has explored the antimicrobial properties of compounds related to this compound. A series of benzothiazole derivatives showed potent antibacterial activity against multidrug-resistant strains of Staphylococcus aureus and Klebsiella pneumoniae, with MIC values ranging from <0.03125 to 0.25 μg/mL . This highlights the potential for developing new antibiotics based on the structural framework of similar compounds.

Case Study 2: In Vivo Efficacy

Further studies have demonstrated in vivo efficacy in mouse models for compounds with similar biological activity profiles. For example, dual inhibitors targeting bacterial topoisomerases showed promising results against systemic infections caused by vancomycin-intermediate S. aureus strains . These findings suggest that derivatives of this compound may also exhibit therapeutic potential in clinical settings.

Data Summary

Property Value
IUPAC Nametert-butyl 4-(1,4-dioxa...
Molecular FormulaC17H30N2O4
CAS Number579500-29-1
Sigma Receptor Affinity (K(i))5.4 ± 0.4 nM
Acetylcholine Antagonistic ActivitySignificant (pA values comparable to atropine)

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